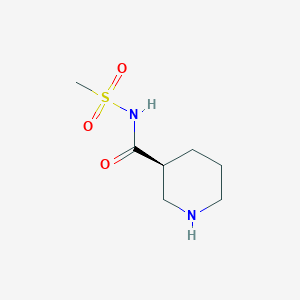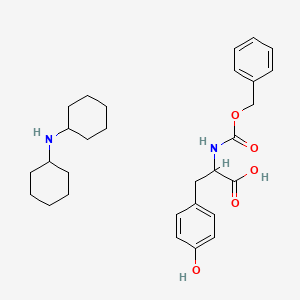
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an acetamido group, a phenylmethoxy group, and a propanoic acid backbone, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,6-dimethyl-4-phenylmethoxybenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and esterification. The final step involves the hydrolysis of the ester to yield the desired propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phenylmethoxy group to a corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-acetamido-3-(2,6-dimethyl-4-carboxyphenyl)propanoic acid.
Reduction: 2-acetamido-3-(2,6-dimethyl-4-phenylmethanol)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dimethyl-4-phenylmethoxybenzoic acid: Shares a similar phenylmethoxy group but lacks the acetamido and propanoic acid functionalities.
2-acetamido-3-(2,6-dimethylphenyl)propanoic acid: Similar structure but without the phenylmethoxy group.
Uniqueness
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-17(25-12-16-7-5-4-6-8-16)10-14(2)18(13)11-19(20(23)24)21-15(3)22/h4-10,19H,11-12H2,1-3H3,(H,21,22)(H,23,24)/t19-/m0/s1 |
Clé InChI |
TXJBSJQFIDGTKK-IBGZPJMESA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)

![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)

![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)






![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)
![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)

